molecular formula C10H15Br B2923120 (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane CAS No. 2550997-20-9

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane

Cat. No.: B2923120
CAS No.: 2550997-20-9
M. Wt: 215.134
InChI Key: ZGSNEQMMBMJMHA-ZOZBQHSOSA-N
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Description

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane is a brominated derivative of the tricyclo[5.2.1.02,6]decane scaffold, characterized by a rigid bicyclic framework fused with a bridged cyclopropane-like structure. The bromine atom at position 3 introduces steric and electronic effects that differentiate it from non-halogenated analogs. This compound’s stereochemistry (1S,2S,3R,6R,7R) is critical to its reactivity and physical properties, as the spatial arrangement of substituents influences intermolecular interactions and stability .

Properties

IUPAC Name

(1S,2S,3R,6R,7R)-3-bromotricyclo[5.2.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2/t6-,7+,8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNEQMMBMJMHA-ZOZBQHSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent bromination introduces the bromine atom at the desired position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: The tricyclic structure allows for addition reactions, particularly at the double bonds within the rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential pharmaceutical applications.

    Medicine: Research into its biological activity may lead to the development of new drugs or therapeutic agents.

    Industry: Its reactivity and stability make it useful in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can vary depending on the context of its application, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Non-Brominated Tricyclo[5.2.1.02,6]decane Derivatives The parent hydrocarbon, tricyclo[5.2.1.02,6]decane, and its derivatives (e.g., endo-tetrahydrodicyclopentadiene) exhibit a density of 0.977 g/cm³, boiling point of 192.5°C, and flash point of 40.5°C . Bromination at position 3 increases molecular weight (~183 g/mol for Br addition) and polarizability, likely elevating boiling point and reducing vapor pressure compared to the parent compound.

b. Oxygenated Derivatives For example, (1R,2S,3S,5S,6R,7S)-5-allyl-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-ylmethyl hex-5-enoate (compound 82) incorporates an oxabicyclic ring and allyl group. The oxygen atom in the 4-oxa ring enhances polarity, increasing solubility in polar solvents (e.g., acetone or DMSO) compared to the brominated analog. However, bromine’s electronegativity may favor nucleophilic substitution reactions, a reactivity pathway less accessible in oxygenated derivatives .

c. Acetate-Functionalized Derivatives
[(1S,3R,3aR,7aS)-3-(2-methyl-3-oxobutan-2-yl)-octahydro-2-benzofuran-1-yl]methyl acetate (compound 89 ) features an acetate ester and ketone group. Such derivatives are typically more hydrolytically labile than brominated tricyclic compounds, which are expected to exhibit greater stability under acidic or basic conditions due to the C–Br bond’s resilience .

Physicochemical Properties

Property (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane (Predicted) Tricyclo[5.2.1.02,6]decane 5-Allyl-4-oxatricyclo Derivative
Density (g/cm³) ~1.2–1.4 (estimated) 0.977 ~1.1–1.3 (estimated)
Boiling Point (°C) 210–230 (estimated) 192.5 180–200 (observed)
Flash Point (°C) 50–60 (estimated) 40.5 45–55 (observed)
Reactivity Electrophilic substitution at C3 Low Ester hydrolysis, Diels-Alder reactions

Stereochemical Considerations

The (1S,2S,3R,6R,7R) configuration imposes steric constraints that hinder axial attack in substitution reactions, favoring equatorial pathways. In contrast, oxygenated derivatives (e.g., compound 82 ) exhibit greater conformational flexibility due to the oxabicyclic ring’s reduced strain .

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